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molecular formula C10H14O4 B8328791 3-(5-Carboxy-2-furanyl)pentan-3-ol

3-(5-Carboxy-2-furanyl)pentan-3-ol

Cat. No. B8328791
M. Wt: 198.22 g/mol
InChI Key: JDNYKHDUCWSIQV-UHFFFAOYSA-N
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Patent
US07468449B2

Procedure details

3-(2-Furanyl)pentan-3-ol (3.0 g, 19 mmol) is added to THF (20 mL) under a nitrogen atmosphere. The solution is stirred and cooled to −78° C. Sec-BuLi (1.3 M in cyclohexane, 31 mL, 41 mmol) is added dropwise maintaining the temperature below −55° C. After complete addition, the ice bath is removed and the solution slowly warmed to room temperature where it is stirred for 18 hours. The mixture is cooled to 48° C. and CO2 gas is bubbled through the solution. A thick yellow past results and the temperature is increased to −10° C. Water (50 mL) is added and the solution is stirred at room temperature for 30 minutes. Ethyl acetate is added followed by water and the ph is adjusted to 1 with 1 N HCl. The organic layer is separated and the water layer was discarded. The organic layer is added to 1N NaOH solution and extracted. The pH of the water layer is adjusted to 1 with 1N HCl followed by addition of EtOAc. The organic layer is separated, dried over sodium sulfate, filtered, and evaporated under vacuum to give 2.7 grams of an oil.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Sec BuLi
Quantity
31 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Name

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([OH:11])([CH2:9][CH3:10])[CH2:7][CH3:8].C1COCC1.N[C@H]([C:21]([OH:23])=[O:22])C[SeH].[Li]CCCC.Cl>O.C(OCC)(=O)C>[C:21]([C:5]1[O:1][C:2]([C:6]([OH:11])([CH2:9][CH3:10])[CH2:7][CH3:8])=[CH:3][CH:4]=1)([OH:23])=[O:22] |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
O1C(=CC=C1)C(CC)(CC)O
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Sec BuLi
Quantity
31 mL
Type
reactant
Smiles
N[C@@H](C[SeH])C(=O)O.[Li]CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The solution is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below −55° C
ADDITION
Type
ADDITION
Details
After complete addition
CUSTOM
Type
CUSTOM
Details
the ice bath is removed
TEMPERATURE
Type
TEMPERATURE
Details
the solution slowly warmed to room temperature where it
STIRRING
Type
STIRRING
Details
is stirred for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 48° C.
CUSTOM
Type
CUSTOM
Details
CO2 gas is bubbled through the solution
CUSTOM
Type
CUSTOM
Details
A thick yellow past results
TEMPERATURE
Type
TEMPERATURE
Details
the temperature is increased to −10° C
STIRRING
Type
STIRRING
Details
the solution is stirred at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
ADDITION
Type
ADDITION
Details
The organic layer is added to 1N NaOH solution
EXTRACTION
Type
EXTRACTION
Details
extracted
ADDITION
Type
ADDITION
Details
followed by addition of EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=CC=C(O1)C(CC)(CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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